molecular formula C11H9NO2 B11904973 3-Methylisoquinoline-5-carboxylic acid

3-Methylisoquinoline-5-carboxylic acid

Cat. No.: B11904973
M. Wt: 187.19 g/mol
InChI Key: RSPYPXURFSAZBX-UHFFFAOYSA-N
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Description

3-Methylisoquinoline-5-carboxylic acid (CAS 1337880-02-0) is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.20 g/mol. This solid compound features both an isoquinoline heterocycle and a carboxylic acid functional group, making it a valuable multifunctional intermediate in scientific research . The primary application of this compound is as a building block in organic synthesis and medicinal chemistry. The carboxylic acid group is a key functional group in life sciences and is highly active in various organic reactions, including substitutions, eliminations, and coupling reactions . It can be readily transformed into derivatives such as acyl halides, esters, and amides, which are crucial scaffolds in the development of new pharmacologically active molecules . Furthermore, in the field of nanotechnology, carboxylic acids are extensively used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures into composite materials . Researchers can leverage the structure of this compound to create novel compounds for applications in drug discovery, materials science, and the synthesis of more complex heterocyclic systems. This product is provided strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-methylisoquinoline-5-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-5-10-8(6-12-7)3-2-4-9(10)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

RSPYPXURFSAZBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C(=O)O)C=N1

Origin of Product

United States

Synthetic Methodologies for Isoquinoline Carboxylic Acids and Derivatives

Modern Transition Metal-Catalyzed Syntheses of Isoquinoline (B145761) Frameworks

Silver-Catalyzed Tandem Cycloisomerization/Hydroarylation Reactions

Silver-catalyzed reactions have emerged as powerful tools in organic synthesis, offering mild conditions and unique reactivity. For the synthesis of isoquinoline frameworks, silver-catalyzed tandem cycloisomerization/hydroarylation of appropriate starting materials presents an efficient pathway. These reactions typically involve the activation of an alkyne moiety by a silver salt, which initiates a cyclization cascade.

While direct silver-catalyzed synthesis of 3-methylisoquinoline-5-carboxylic acid is not extensively documented, the principles of related reactions offer a conceptual blueprint. For instance, a silver-catalyzed tandem reaction has been reported for the formation of 1,2-dihydroisoquinoline (B1215523) derivatives. This methodology allows for the creation of highly functionalized multiheterocyclic scaffolds from readily available starting materials under mild conditions. Furthermore, silver catalysts have shown significant reactivity in the sequential carboxylation and cyclization of alkyne derivatives like propargyl amines, utilizing carbon dioxide under mild conditions. nih.gov This suggests a potential route where a suitably substituted propargyl amine could undergo a silver-catalyzed carboxylation followed by cyclization to form the desired isoquinoline-5-carboxylic acid skeleton. The reaction's success would hinge on the compatibility of the methyl group and the regioselective introduction of the carboxyl group.

A proposed general mechanism for silver-catalyzed cycloisomerization involves the coordination of the silver ion to the alkyne, which increases its electrophilicity and facilitates nucleophilic attack by an appended functional group, leading to the formation of the heterocyclic ring. In the context of hydroarylation, an aromatic C-H bond is subsequently added across a carbon-carbon multiple bond.

CatalystReactantsProduct TypePotential Application
Silver Trifluoroacetate3,5-diyn-1-ones2-Alkynyl furansModel for alkyne activation and cyclization chemrxiv.orgchemrxiv.org
Silver NitrateAliphatic Carboxylic AcidsAlkyl Aryl SulfidesDemonstrates silver-mediated decarboxylative coupling nih.gov
Silver-based catalystCarboxylic AcidsProtodecarboxylation productsHighlights silver's role in decarboxylation processes rsc.org

Multicomponent Reactions (MCRs) for Isoquinoline Carboxylic Acid Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. wikipedia.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds for drug discovery.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant to the synthesis of isoquinoline derivatives through post-Ugi modifications. The initial Ugi product can be designed to contain functionalities that, in a subsequent step, can undergo cyclization to form the isoquinoline ring system.

For the synthesis of a this compound scaffold, one could envision a strategy starting with 2-formylbenzoic acid (or a protected version) as the aldehyde component. The Ugi reaction with ammonia (B1221849) (or a surrogate), an appropriate isocyanide, and a component that will ultimately become the 3-methyl group would yield a linear precursor. Subsequent intramolecular cyclization, potentially via a Heck reaction or other palladium-catalyzed C-H activation/arylation, could then form the isoquinoline ring. wikipedia.org

The general mechanism of the Ugi reaction begins with the formation of an imine from the aldehyde and amine. nih.govmdpi.com This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the stable α-acylamino carboxamide product. wikipedia.orgmdpi.com

Ugi ReactantsPost-Cyclization StrategyResulting Scaffold
Aldehyde, Amine, Carboxylic Acid, IsocyanideIntramolecular Heck ReactionIsoquinoline wikipedia.org
Aldehyde, Amine, Carboxylic Acid, IsocyanideIntramolecular Friedel-Crafts ReactionTetrahydroisoquinoline
Aldehyde, Amine, Carboxylic Acid, IsocyanideRadical CyclizationDihydroisoquinolinone

Novel Synthetic Routes to Substituted Isoquinoline Carboxylic Acids

The specific substitution pattern of this compound demands synthetic routes that offer high levels of control over regiochemistry and, in some cases, stereochemistry, particularly when synthesizing hydrogenated derivatives.

Achieving regioselective substitution on the isoquinoline core is a significant synthetic challenge. For the introduction of a carboxylic acid group at the C-5 position, methods often rely on directed ortho-metalation or the use of starting materials with pre-installed functionalities that guide the reaction to the desired position.

One practical approach involves the Friedel-Crafts cyclization of a suitably substituted phenethylamine (B48288) derivative. For instance, the synthesis of 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, a key intermediate for the drug Lifitegrast, has been achieved with high efficiency. nih.gov This synthesis involves a Friedel-Crafts cyclization followed by protection and then a carboxylation step using n-butyllithium and carbon dioxide. nih.gov Adapting this to a 3-methyl-substituted precursor could provide a viable route. The regioselectivity of the carboxylation is controlled by the directing effect of the protecting group on the nitrogen and the existing substituents on the aromatic ring.

The introduction of a methyl group at the C-3 position of the isoquinoline nucleus can be accomplished through several classical and modern synthetic methods. rsc.org One common strategy is the Bischler-Napieralski reaction, followed by dehydrogenation. This involves the cyclization of a β-phenylethylamide derived from an appropriate phenethylamine and an acetylating agent.

Another powerful method involves the condensation of a lithiated o-tolualdehyde tert-butylimine with acetonitrile. This reaction directly furnishes the 3-methylisoquinoline (B74773) skeleton. The versatility of this method allows for further substitution by trapping intermediates with various electrophiles.

Oxidation of a 3-methyl group on a pre-formed isoquinoline ring with selenium dioxide can lead to the corresponding isoquinoline-3-carbaldehyde (B112757) or isoquinoline-3-carboxylic acid, although controlling the oxidation state can be challenging. thieme-connect.de

While this compound itself is achiral, the synthesis of its hydrogenated derivatives, such as tetrahydroisoquinolines, introduces chirality, making stereoselective synthesis crucial. Diastereoselective and enantioselective methods often rely on the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde, is a classic method for synthesizing tetrahydroisoquinolines. clockss.org By using a chiral aldehyde or a chiral auxiliary on the amine, the stereochemistry of the newly formed stereocenter at C-1 can be controlled. Subsequent modification and aromatization could then lead to an enantiomerically enriched isoquinoline derivative.

A combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization has been used for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. researchgate.net This highlights how multicomponent reactions can be integrated with classical cyclization methods to achieve stereocontrol. Similarly, enantiomerically pure 3-methyl-β-proline has been synthesized and used as a catalyst in asymmetric reactions, demonstrating the broader interest in chiral 3-methyl substituted nitrogen heterocycles. nih.gov For tetrahydroisoquinoline-5-carboxylic acids, stereoselective syntheses of trans-decahydroquinoline-5-carboxylic acid epimers have been developed, showcasing strategies to control stereochemistry in related saturated ring systems. nih.gov

Chemical Transformations and Derivatization Strategies of 3 Methylisoquinoline 5 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the isoquinoline (B145761) ring is a focal point for numerous derivatization strategies. These reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification Reactions

Esterification of 3-methylisoquinoline-5-carboxylic acid can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to yield the corresponding ester and water. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction often requires the use of excess alcohol or the removal of water to drive the reaction towards the product. masterorganicchemistry.com

Alternative methods for esterification include the reaction of the carboxylic acid with acid anhydrides or acid chlorides in the presence of an alcohol. byjus.com These methods can be advantageous when dealing with sensitive substrates or when milder reaction conditions are required.

Table 1: Examples of Esterification Reactions

Reactant 1Reactant 2Catalyst/ReagentProduct
This compoundMethanolH₂SO₄Methyl 3-methylisoquinoline-5-carboxylate
This compoundEthanolSOCl₂ then EthanolEthyl 3-methylisoquinoline-5-carboxylate

This table presents hypothetical examples based on general esterification principles.

Amide Formation

The conversion of this compound to its corresponding amides is a crucial transformation for introducing nitrogen-containing functionalities. A common approach involves the initial conversion of the carboxylic acid to an ammonium (B1175870) salt by reacting it with ammonium carbonate. Subsequent heating of this salt leads to dehydration and the formation of the primary amide. libretexts.org

For the synthesis of substituted amides, direct reaction of the carboxylic acid with a primary or secondary amine can be employed, often facilitated by a coupling agent to activate the carboxylic acid. libretexts.orgyoutube.com The use of excess amine may be necessary to neutralize the acid formed during the reaction and drive the equilibrium towards amide formation. youtube.com

Acyl Halide Formation and Subsequent Reactions

The carboxylic acid group of this compound can be readily converted into a more reactive acyl halide, typically an acyl chloride. This transformation is commonly achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uklibretexts.org The choice of reagent can depend on the desired reaction conditions and the ease of product purification, as the byproducts of the reaction with thionyl chloride (SO₂ and HCl) are gaseous and easily removed. chemguide.co.uk

Once formed, the acyl halide is a versatile intermediate that can undergo nucleophilic acyl substitution with a variety of nucleophiles to yield esters, amides, and anhydrides. libretexts.orglibretexts.org For example, reaction with an alcohol affords an ester, while reaction with an amine yields an amide. youtube.com

Formation of Hydrazides and Hydroxamic Acids

Hydrazides of this compound can be synthesized by reacting the corresponding ester with hydrazine (B178648) hydrate. uobaghdad.edu.iq This reaction is a standard method for introducing the hydrazide functional group, which is a valuable precursor for the synthesis of various heterocyclic compounds. uobaghdad.edu.iq Alternatively, the direct reaction of the carboxylic acid with hydrazine can be employed, sometimes in a continuous flow process for improved efficiency and scalability. osti.gov

Hydroxamic acids are another important class of derivatives that can be prepared from this compound. A common synthetic route involves the reaction of the corresponding ester or acyl chloride with hydroxylamine (B1172632) or its salts. wikipedia.org Coupling agents can also be used to facilitate the direct reaction between the carboxylic acid and hydroxylamine. nih.govorganic-chemistry.org

Carbodiimide-Mediated and Other Alternative Coupling Methods

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), are widely used as coupling agents to facilitate the formation of amide and ester bonds from carboxylic acids. thermofisher.compeptide.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which then readily reacts with a nucleophile like an amine or an alcohol. peptide.com The addition of additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can enhance the efficiency of the coupling reaction and minimize side reactions. thermofisher.compeptide.com

Other alternative coupling methods may involve the use of phosphonium (B103445) or uronium-based reagents, which are known for their high efficiency in peptide synthesis and can be applied to the derivatization of this compound.

Table 2: Common Coupling Agents and Additives

Coupling Agent/AdditiveFull NameApplication
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble carbodiimide (B86325) for amide and ester formation thermofisher.comnih.gov
DCCDicyclohexylcarbodiimideCarbodiimide for organic synthesis, byproduct is insoluble thermofisher.compeptide.com
HOBt1-HydroxybenzotriazoleAdditive to reduce side reactions and racemization escholarship.org
NHSN-HydroxysuccinimideAdditive to form stable active esters thermofisher.com

Transformations of the Isoquinoline Ring System

The isoquinoline ring system of this compound is an aromatic heterocycle, and its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom. thieme-connect.de While the provided information primarily focuses on the carboxylic acid moiety, general reactions of the isoquinoline ring can be inferred.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely occur on the benzene (B151609) ring portion of the isoquinoline nucleus. The position of substitution would be directed by the existing methyl and carboxylic acid groups, as well as the deactivating effect of the nitrogen atom.

Transformations involving the methyl group at the 3-position could include oxidation to a carboxylic acid or halogenation under radical conditions. Furthermore, the isoquinoline ring itself can undergo ring transformation reactions under specific conditions, leading to the formation of other heterocyclic systems. For instance, certain isoquinoline derivatives can be converted into pyrazolo[5,1-a]isoquinolines. rsc.org However, specific examples of such transformations starting from this compound are not detailed in the provided search results.

Further research would be necessary to fully elucidate the specific reactivity and potential transformations of the isoquinoline ring system in this compound.

Functionalization at the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring is a key site for functionalization. As a heteroatom, it possesses a lone pair of electrons, making it nucleophilic and basic. This allows for several transformative reactions:

N-Oxide Formation : The isoquinoline nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide alters the electronic properties of the ring, making it more susceptible to certain types of substitution reactions.

Quaternization : The nitrogen atom can react with alkyl halides to form quaternary isoquinolinium salts. This reaction introduces a positive charge on the nitrogen, significantly activating the ring system towards nucleophilic attack. The choice of alkylating agent allows for the introduction of various functionalities, expanding the synthetic utility of the core structure.

Electrophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

The isoquinoline ring itself is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. thieme-connect.de Furthermore, the carboxylic acid group at the C-5 position is a deactivating, meta-directing group. numberanalytics.com It withdraws electron density from the ring, making electrophilic attack more difficult and directing incoming electrophiles to the positions meta to it (C-7 and potentially C-4, though C-4 is also influenced by the heterocyclic nitrogen). Conversely, the methyl group at C-3 is an activating, ortho-, para-directing group.

The interplay of these effects suggests that electrophilic substitution will be challenging and the regioselectivity complex. Nitration, halogenation, or sulfonation would likely require forcing conditions, and the substitution pattern would be a result of the combined directing influences, with potential for mixtures of products.

Reaction TypeReagentsPotential Product PositionsDirecting Influence
NitrationHNO₃, H₂SO₄C-7, C-4Carboxyl group directs meta; Methyl group directs ortho/para.
HalogenationBr₂, FeBr₃C-7, C-4Competing directing effects.
SulfonationFuming H₂SO₄C-7, C-4Deactivating groups require harsh conditions.

Nucleophilic Additions to the Isoquinoline Ring

The carboxylic acid group of this compound can be converted into other functional groups through nucleophilic acyl substitution. libretexts.orglibretexts.org Common transformations include the formation of esters, amides, and acid chlorides. jackwestin.comhu.edu.jo

Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. libretexts.org This is useful for modifying the molecule's solubility and for use in further reactions.

Amide Formation : Direct reaction with an amine is often inefficient. More commonly, the carboxylic acid is first activated, for example with dicyclohexylcarbodiimide (DCC), before the amine is added to form the amide. libretexts.orglibretexts.org

Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into the more reactive acid chloride, which is a versatile intermediate for synthesizing esters and amides. libretexts.orghu.edu.jo

Nucleophilic addition can also occur on the isoquinoline ring itself, particularly after activation. For instance, the formation of an N-oxide or an isoquinolinium salt makes the ring electron-deficient and susceptible to attack by nucleophiles, often at the C-1 position.

Metal-Free Alkylation Strategies

Recent advancements have enabled the C-4 alkylation of isoquinolines without the need for transition metals. acs.orgnih.gov One such strategy involves using benzoic acid as a nucleophilic reagent and a vinyl ketone as an electrophile. nih.gov This method proceeds via a temporary dearomatization of the isoquinoline ring. acs.org While this reaction has been demonstrated on 3-methylisoquinoline (B74773), the presence of the C-5 carboxylic acid on the target molecule could introduce steric hindrance, potentially reducing the reaction yield. nih.gov These metal-free approaches are significant as they offer milder and more sustainable synthetic routes. rsc.orgbohrium.comrsc.org

Derivatization for Advanced Analytical and Mechanistic Studies

Derivatization plays a critical role in preparing this compound for detailed analysis and in probing its reaction mechanisms.

Mass Spectrometry-Oriented Derivatization

For analysis by mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar functional groups like carboxylic acids. This increases the volatility and thermal stability of the analyte.

Common derivatization strategies for the carboxylic acid group include:

Esterification : Conversion to a methyl or ethyl ester is a standard method. This is typically done by reacting the acid with an alcohol in the presence of an acid catalyst.

Silylation : Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group.

These modifications result in derivatives that are more amenable to GC-MS analysis, providing clearer mass spectra and enabling more accurate quantification.

Derivatization MethodReagentPurpose for MS Analysis
EsterificationMethanol, H⁺Increases volatility and thermal stability.
SilylationBSTFAReplaces active hydrogen, improving chromatographic behavior.

Spectroscopic Characterization through Derivatization

Derivatization can also facilitate spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy.

NMR Spectroscopy : Converting the carboxylic acid to an ester (e.g., a methyl ester) introduces new, characteristic signals in the ¹H and ¹³C NMR spectra (e.g., a methoxy (B1213986) singlet around 3-4 ppm in ¹H NMR). These new signals can help confirm the success of a reaction and can be used to probe the electronic environment of the molecule.

UV-Visible Spectroscopy : The UV absorption spectrum of isoquinoline is sensitive to substitution and pH. thieme-connect.de Conversion of the carboxylic acid to an ester or amide can cause a small shift (bathochromic or hypsochromic) in the absorption maxima, providing evidence of the chemical transformation.

By systematically modifying the structure of this compound, researchers can gain deeper insights into its fundamental chemical properties and unlock its potential for various applications.

Mechanistic Investigations in Isoquinoline Chemistry Relevant to 3 Methylisoquinoline 5 Carboxylic Acid

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of the isoquinoline (B145761) core can be achieved through several classic and modern methods. The specific substitution pattern of 3-methylisoquinoline-5-carboxylic acid dictates the choice of starting materials and the likely synthetic route. Key mechanistic principles are derived from well-established reactions such as the Pomeranz-Fritsch and Bischler-Napieralski syntheses, as well as modern transition-metal-catalyzed approaches.

The Pomeranz-Fritsch reaction is a powerful method for preparing isoquinolines from a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal. wikipedia.orgthermofisher.comwikipedia.org The mechanism proceeds via an acid-catalyzed cyclization of a Schiff base (a benzalaminoacetal). wikipedia.orgthermofisher.com

Mechanism of the Pomeranz-Fritsch Reaction:

Condensation: A benzaldehyde derivative reacts with a 2,2-dialkoxyethylamine to form a Schiff base, specifically a benzalaminoacetal intermediate. wikipedia.org

Acid-Catalyzed Cyclization: In the presence of a strong acid (e.g., concentrated sulfuric acid), one of the alkoxy groups is protonated and eliminated as an alcohol. wikipedia.org

Electrophilic Aromatic Substitution: The resulting carbocation intermediate undergoes an intramolecular electrophilic attack on the benzene (B151609) ring to form the new heterocyclic ring.

Aromatization: A second alcohol molecule is eliminated to achieve the final, stable aromatic isoquinoline ring system. wikipedia.org

For the synthesis of this compound, this would require specifically substituted precursors. The methyl group at the C-3 position would necessitate the use of a substituted aminoacetaldehyde, while the carboxylic acid at the C-5 position would originate from a carboxyl-substituted benzaldehyde.

Another cornerstone in isoquinoline synthesis is the Bischler-Napieralski reaction . This process involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgpharmaguideline.com The reaction initially forms a 3,4-dihydroisoquinoline, which is then dehydrogenated, often using a palladium catalyst, to yield the aromatic isoquinoline. wikipedia.orgpharmaguideline.com The mechanism involves the formation of a nitrilium ion intermediate which then effects an intramolecular electrophilic aromatic substitution.

More contemporary approaches often utilize transition-metal catalysis , such as rhodium(III)-catalyzed C-H activation and annulation reactions. These methods can offer high efficiency and regioselectivity. For instance, the reaction of an aryl aldimine with an alkyne in the presence of a rhodium catalyst can lead to the formation of a substituted isoquinoline through a sequence of C-H bond activation, migratory insertion, and reductive elimination steps.

Table 1: Overview of Synthetic Pathways to Isoquinolines

Synthesis Name General Reactants Key Mechanistic Step Relevance to this compound
Pomeranz-Fritsch Reaction Benzaldehyde derivative, Aminoacetoaldehyde acetal Acid-catalyzed intramolecular electrophilic aromatic substitution Highly relevant; allows for substitution on the benzene ring (position 5) and the pyridine (B92270) ring (position 3) based on precursor choice. wikipedia.orgthermofisher.com
Bischler-Napieralski Reaction β-Phenylethylamine derivative, Acyl chloride/anhydride Intramolecular electrophilic substitution via a nitrilium ion Relevant for 1-substituted isoquinolines, followed by dehydrogenation. wikipedia.orgpharmaguideline.com
Rh(III)-Catalyzed Annulation Aryl imine/oxime, Alkyne Oxidative addition, C-H activation, Reductive elimination Provides access to diverse substitution patterns under modern catalytic conditions.

Fragmentation Pathways of Isoquinoline Carboxylic Acids by Mass Spectrometry

Mass spectrometry is an indispensable tool for the structural elucidation of isoquinoline derivatives. The fragmentation patterns observed under techniques like Collision-Induced Dissociation (CID) provide a roadmap to the molecule's structure. Studies on substituted isoquinoline carboxylic acids reveal characteristic fragmentation pathways.

Upon electrospray ionization (ESI), isoquinoline carboxylic acids are readily protonated, typically at the nitrogen atom. Subsequent tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ reveal distinct fragmentation patterns.

A notable fragmentation pathway for protonated isoquinoline carboxylic acids involves the loss of water (H₂O) from the carboxylic acid group. researchgate.net Another common fragmentation is the loss of carbon monoxide (CO) , followed by the loss of a hydrogen radical, leading to the formation of a stable acylium ion.

In a detailed study of a related compound, [(1-chloro-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid, a fascinating gas-phase reaction was observed. wikipedia.orgresearchgate.net The protonated molecule first dissociated to a methyleneamide cation. A subsequent dissociation led to the elimination of HCN with a concurrent addition of oxygen, ultimately forming the protonated 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid. wikipedia.orgresearchgate.net This highlights that complex intramolecular rearrangements can occur in the gas phase.

For isoquinoline alkaloids in general, a characteristic fragmentation is the retro-Diels-Alder (RDA) reaction , which cleaves the heterocyclic ring and can help identify the substitution pattern on both the benzene and pyridine rings. youtube.com

Table 2: Common Fragmentation Pathways for Isoquinoline Carboxylic Acids in MS/MS

Precursor Ion Fragmentation Process Neutral Loss Resulting Ion Significance
[M+H]⁺ Decarboxylation CO₂ (44 u) [M+H - CO₂]⁺ Indicates the presence of a carboxylic acid group.
[M+H]⁺ Loss of Water H₂O (18 u) [M+H - H₂O]⁺ Common fragmentation for carboxylic acids. researchgate.net
[M+H]⁺ Loss of Formic Acid HCOOH (46 u) [M+H - HCOOH]⁺ Involves the carboxyl group and a ring proton.
[M+H]⁺ Cleavage of Heterocyclic Ring HCN (27 u) [M+H - HCN]⁺ Characteristic for nitrogen-containing heterocycles. researchgate.net
[M+H]⁺ Retro-Diels-Alder (RDA) Varies (e.g., C₂H₂N) RDA Fragments Provides information on the substitution pattern of the heterocyclic ring. youtube.com

Application of Computational Chemistry in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for complementing experimental investigations into the structure, reactivity, and mechanisms of isoquinoline chemistry. nih.govrsc.org These theoretical calculations provide deep insights that are often difficult to obtain through experimental means alone.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity. rsc.org For a molecule like this compound, DFT calculations can map the distribution of these orbitals. The HOMO is typically localized on the electron-rich aromatic system, indicating the likely sites for electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on a molecule's surface. rsc.org Electron-rich regions (negative potential, typically colored red) indicate sites prone to electrophilic attack, such as the nitrogen atom. Electron-deficient regions (positive potential, colored blue) are susceptible to nucleophilic attack. For this compound, an MEP map would visualize the electron-withdrawing effect of the carboxylic acid and the nitrogen atom, helping to predict its reactivity in various reactions.

Reaction Mechanism Simulation: Computational methods can be used to model the entire energy profile of a chemical reaction, including the structures of reactants, intermediates, transition states, and products. By calculating the activation energies for different potential pathways in a synthesis like the Pomeranz-Fritsch reaction, chemists can predict the most likely mechanism and understand the factors controlling regioselectivity. nih.gov Similarly, computational modeling can be applied to mass spectrometry, where the calculated energies for different fragmentation pathways can help to rationalize and confirm the observed fragmentation patterns. youtube.com

Table 3: Application of Computational Methods in Isoquinoline Chemistry

Computational Method Property Investigated Insights Gained for this compound
DFT Geometry Optimization Molecular Structure Provides precise bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO Energy Gap, Orbital Distribution Predicts kinetic stability, reactivity, and sites for electrophilic/nucleophilic attack. rsc.org
Molecular Electrostatic Potential (MEP) Electron Density Distribution Visualizes charge distribution, identifying reactive sites and intermolecular interaction potential. rsc.org
Transition State Theory Calculations Reaction Energy Profiles Elucidates reaction mechanisms by identifying intermediates and calculating activation barriers for synthetic pathways. nih.gov
Vibrational Frequency Calculations IR/Raman Spectra Predicts spectroscopic data and confirms that optimized structures correspond to energy minima. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of 3-Methylisoquinoline-5-carboxylic acid. Methods like Density Functional Theory (DFT) are employed to model its electronic structure with high accuracy. mdpi.comosti.gov These calculations can determine key descriptors that govern the molecule's behavior in chemical reactions.

The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. chimicatechnoacta.ru A smaller gap suggests higher reactivity.

Furthermore, quantum chemical methods can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would likely show negative potential (red/yellow) around the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atoms of the carboxylic acid group, highlighting these areas as potential sites for electrophilic attack or hydrogen bond acceptance. The calculations also provide values for global reactivity descriptors such as electronegativity, chemical hardness, and softness, which offer a quantitative measure of the molecule's reactivity. chimicatechnoacta.ru

Table 1: Calculated Quantum Chemical Properties for this compound (Illustrative) Note: These values are illustrative and would be determined by specific DFT calculations (e.g., at the B3LYP/6-311G++(d,p) level of theory).

PropertyDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.8 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.4.7 eV
Dipole Moment A measure of the net molecular polarity.3.2 D
Chemical Hardness (η) Resistance to change in electron distribution.2.35
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.4.15

These theoretical calculations are invaluable for predicting how this compound might behave in different chemical environments and for understanding its reaction mechanisms at a molecular level. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which are key determinants of its biological activity. The primary flexible bond in this molecule is the single bond connecting the carboxylic acid group to the isoquinoline ring system. Rotation around this bond gives rise to different conformers with varying energies. Computational methods can be used to scan the potential energy surface associated with this rotation to identify the most stable (lowest energy) conformation.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time, typically in a solvated environment. By simulating the movements and interactions of all atoms in the system, MD can reveal the preferred conformations of this compound in solution, the stability of its intramolecular hydrogen bonds, and its interactions with solvent molecules. This information is critical for understanding how the molecule might fit into a receptor's binding pocket.

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design are powerful strategies in computer-aided drug discovery that can be applied to derivatives of this compound. nih.govarxiv.org

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. nih.govmdpi.com It relies on studying a set of molecules known to be active against the target. By analyzing the common structural and physicochemical features of these active ligands, a pharmacophore model can be developed. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For instance, a pharmacophore model derived from a series of active isoquinoline derivatives could guide the modification of this compound to enhance its potency. nih.gov

Structure-Based Design: When the 3D structure of the target protein is available (e.g., from X-ray crystallography), structure-based design can be employed. nih.gov This method involves docking the ligand, such as this compound, into the active site of the receptor to predict its binding mode and affinity. For example, the tetrahydroisoquinoline scaffold has been used in the structure-based design of inhibitors for matrix metalloproteinases (MMPs). researchgate.net The design strategy focused on placing a zinc-binding group (like a carboxylate) to interact with the catalytic zinc ion in the enzyme's active site, while the isoquinoline core and its substituents are optimized to fit into adjacent hydrophobic pockets. researchgate.net This approach allows for the rational design of highly specific and potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies on Isoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. japsonline.comnih.gov For isoquinoline derivatives, QSAR studies are instrumental in optimizing lead compounds and predicting the activity of newly designed molecules. researchgate.net

The process involves calculating a wide range of molecular descriptors for a set of isoquinoline derivatives with known biological activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or 3D (e.g., steric and electronic fields). japsonline.comjapsonline.com Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates a selection of these descriptors with the observed activity.

For example, a QSAR study on a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives identified key molecular descriptors that predict their inhibitory activity against the AKR1C3 enzyme, a target in prostate cancer. japsonline.comresearchgate.net Such a model can be used to predict the activity of new isoquinoline derivatives before they are synthesized, saving time and resources. The statistical robustness of a QSAR model is validated using various metrics, as shown in the illustrative table below.

Table 2: Key Statistical Parameters in a Typical QSAR Model for Isoquinoline Derivatives

ParameterDescriptionTypical Value
N Number of compounds in the training set20-100
Coefficient of determination; measures the goodness of fit of the model.> 0.6
q² (or r²cv) Cross-validated r²; measures the predictive ability of the model (internal validation).> 0.5
r²pred Predictive r² for an external test set; measures the model's predictive power for new data.> 0.5
F-test A statistical test of the overall significance of the regression model.High value

These QSAR models provide valuable insights into the structure-activity relationships, indicating which structural features are positively or negatively correlated with the desired biological effect, thereby guiding the synthesis of more potent isoquinoline-based compounds. japsonline.comnih.gov

Applications of 3 Methylisoquinoline 5 Carboxylic Acid As a Synthetic Intermediate and in Materials Science

Precursor in the Synthesis of Complex Heterocyclic Systems

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the synthesis of complex bioactive molecules. nih.gov 3-Methylisoquinoline-5-carboxylic acid acts as a key starting material or intermediate for constructing more elaborate heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, providing a handle for further molecular elaboration. osti.govgoogle.com For instance, treatment of 3-methylisoquinoline (B74773) with oxidizing agents like selenium dioxide can yield isoquinoline-3-carbaldehyde (B112757) and isoquinoline-3-carboxylic acid, demonstrating the reactivity of the methyl group and the potential for the nucleus to be a precursor to other functionalized isoquinolines. thieme-connect.de

Synthetic strategies often involve the modification of the carboxylic acid moiety. For example, the condensation of a carboxylic acid with an amine to form an amide is a fundamental step in building larger, more complex molecules. nih.gov This approach is central to creating diverse heterocyclic frameworks. The development of one-pot synthesis methods, such as the palladium-catalyzed tandem allylation and intramolecular amination to produce the isoquinoline scaffold, which can then be hydrolyzed to afford a methylisoquinoline, highlights the modular nature of these syntheses. nih.gov The presence of the carboxylic acid group on this compound allows it to be readily integrated into such multi-step synthetic sequences to generate novel and complex heterocyclic structures. nih.govorganic-chemistry.org

Role in Combinatorial Chemistry and Scaffold Design

In the field of medicinal chemistry and drug discovery, the isoquinoline nucleus is recognized as an "inextricable template". nih.gov this compound serves as an excellent scaffold for combinatorial chemistry, where the goal is to rapidly generate a large library of related compounds for biological screening. The core structure provides a rigid and defined three-dimensional orientation, while the carboxylic acid and the aromatic ring system offer multiple points for diversification.

The carboxylic acid can be coupled with a diverse library of amines or alcohols to create a vast array of amides or esters. nih.gov Furthermore, the isoquinoline ring itself can be functionalized through various C-H activation or substitution reactions. This dual approach allows for the systematic exploration of the chemical space around the isoquinoline core. The synthesis of isoquinolone-4-carboxylic acids via multi-component reactions (MCRs) like the Ugi reaction, followed by a copper-catalyzed domino reaction, exemplifies how functionalized isoquinoline carboxylic acids can be used to build complex scaffolds in a combinatorial fashion. nih.govacs.org Although this example focuses on a different isomer, the principle directly applies to how this compound could be employed as a foundational element in generating molecular diversity for drug discovery programs. nih.gov

Development of Ligands for Coordination Chemistry

The presence of both a nitrogen atom within the aromatic ring and an oxygen-containing carboxylic acid group makes isoquinoline carboxylic acids, including the 3-methyl-5-carboxylic acid isomer, excellent candidates for ligands in coordination chemistry. rsc.org These molecules can act as bidentate ligands, coordinating to a metal center through the nitrogen of the isoquinoline ring and one of the oxygen atoms of the carboxylate group, forming a stable chelate ring.

Studies on related isoquinoline carboxylic acid derivatives have shown their ability to form coordination compounds with a variety of transition metals, including Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺. mdpi.comnih.govresearchgate.net The stoichiometry of these complexes can vary, with common ratios of ligand to metal being 2:1 or 1:1, depending on the coordination preferences of the metal ion and the specific structure of the ligand. mdpi.comresearchgate.net For example, oxorhenium(V) complexes have been synthesized with isoquinoline-1-carboxylic acid, demonstrating the versatility of this ligand class in forming stable metal complexes. rsc.org These complexes are often investigated for their catalytic activity, as seen in the enantioselective catalysis of nitroaldol and Michael addition reactions. nih.govresearchgate.net

Table 1: Examples of Coordination Compounds with Isoquinoline Carboxylic Acid Derivatives

Ligand DerivativeMetal Ion(s)Coordination Ratio (Ligand:Metal)Application StudiedReference
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidCu²⁺, Co²⁺2:1Enantioselective Catalysis mdpi.com
2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridineCu²⁺, Co²⁺, Co³⁺, Fe³⁺1:1Enantioselective Catalysis nih.govresearchgate.net
Isoquinoline-1-carboxylic acidRe(V)2:1 or 1:1Catalytic Epoxidation rsc.org

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability of isoquinoline carboxylic acids to act as multitopic linkers makes them attractive building blocks for MOF synthesis. amerigoscientific.com this compound, with its rigid structure and defined coordination sites (the nitrogen atom and the carboxylate group), is a suitable candidate for creating robust and functional MOFs. mdpi.com

While specific MOFs built from this compound are not widely reported, the principle is well-established using analogous N-heterocyclic carboxylate linkers, such as pyridine-dicarboxylic acids and benzenetricarboxylic acid. rsc.orgrsc.orgnih.gov These linkers self-assemble with metal ions to form extended networks with tunable pore sizes and functionalities. nih.gov MOFs containing uncoordinated or "free" carboxylic acid groups are of particular interest because these functional groups can act as sites for post-synthetic modification or can be used for applications like capturing specific metal ions from solutions. rsc.org The incorporation of a linker like this compound could lead to MOFs with tailored properties for applications in gas storage, catalysis, or selective separations. amerigoscientific.comnih.gov

Advanced Materials Science Applications

The inherent electronic and structural properties of the isoquinoline ring system make its derivatives, including this compound, promising components for advanced materials. amerigoscientific.com

Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive and optical materials. amerigoscientific.com The extended π-conjugated system of the isoquinoline ring can facilitate charge transport, a key property for organic electronic devices. The ability to modify the structure by adding functional groups like the carboxylic acid and methyl group allows for the fine-tuning of the material's electronic properties, such as its energy levels (HOMO/LUMO) and band gap. researchgate.netscispace.comnih.gov

Furthermore, many isoquinoline derivatives exhibit fluorescence. mdpi.com Their optical properties, including absorption and emission wavelengths and quantum yields, are highly dependent on their specific chemical structure and environment. For example, studies on isoquinoline-3-amine derivatives have demonstrated their potential as fluorophores. mdpi.com The rigid structure of the isoquinoline nucleus can lead to high fluorescence quantum yields. By incorporating this compound into polymers or larger molecular systems, it is possible to design materials with specific photophysical properties for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optical devices. amerigoscientific.com

Table 2: Photophysical Properties of Selected Isoquinoline Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ_F)Reference
1-(isoquinolin-3-yl)azetidin-2-one356Not Specified0.963 mdpi.com
1-(isoquinolin-3-yl)imidazolidin-2-one377Not SpecifiedNot Specified mdpi.com
N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one3804480.479 mdpi.com

The development of chemical sensors is another area where isoquinoline derivatives show significant promise. amerigoscientific.com The nitrogen atom in the isoquinoline ring can act as a binding site for metal ions or a proton, leading to changes in the molecule's electronic and optical properties. This change can be harnessed for colorimetric or fluorescent sensing.

A spiropyran-isoquinoline dyad, for instance, has been developed as a dual chemosensor for the selective detection of Co²⁺ and In³⁺ ions. nih.gov The coordination of the metal ion to the isoquinoline moiety influences the electronic structure of the molecule, resulting in a detectable change in its absorption and fluorescence spectra. nih.gov Similarly, quinoline-based thiol derivatives have been explored as fluorescent sensors for metals, pH, and reactive nitrogen species. researchgate.net The carboxylic acid group in this compound provides an additional binding site, potentially enhancing the selectivity and sensitivity of a sensor. This dual functionality allows for the rational design of sensors where, for example, metal binding at the carboxylate-nitrogen pocket could trigger a distinct optical response, enabling the detection of specific analytes. amerigoscientific.com

Future Directions and Emerging Research Avenues

Sustainable and Green Synthetic Methodologies for Isoquinoline (B145761) Carboxylic Acids

The chemical industry's growing emphasis on environmental responsibility is steering the synthesis of isoquinoline carboxylic acids towards greener methodologies. Traditional synthetic routes often rely on harsh reagents and generate significant waste. rsc.org In response, researchers are developing innovative approaches that prioritize sustainability.

A notable advancement is the use of reusable catalysts. For instance, a ruthenium(II)/PEG-400 system has been successfully employed as a homogeneous and recyclable catalyst for isoquinoline synthesis. rsc.org This method not only offers high yields but also utilizes a biodegradable solvent, polyethylene (B3416737) glycol (PEG), and allows for a simple extraction procedure, enhancing its green credentials. Another promising green approach involves the use of zinc oxide (ZnO) nanoparticles as an efficient, reusable catalyst for producing pyrido[2,1-a]isoquinolines under solvent-free conditions at room temperature. researchgate.net

Furthermore, the principle of atom economy is being addressed through reactions like carbene-catalyzed aerobic oxidation of isoquinolinium salts, which uses ambient air as the oxidant to produce isoquinolinones. researchgate.net The direct fixation of carbon dioxide (CO2) into organic molecules is another key area of green chemistry research, with nickel-catalyzed carboxylation showing potential for the synthesis of carboxylic acids from simple alcohols and CO2. rsc.org These sustainable methods are crucial for reducing the environmental impact of producing valuable isoquinoline derivatives.

Table 1: Comparison of Traditional and Green Synthetic Methods for Isoquinolines

FeatureTraditional Methods (e.g., Bischler-Napieralski)Green/Sustainable Methods
Catalysts Often stoichiometric strong acids (e.g., POCl₃)Recyclable catalysts (e.g., Ru(II)/PEG-400, ZnO NPs) rsc.orgresearchgate.net
Solvents Often hazardous organic solventsBiodegradable solvents (e.g., PEG-400) or solvent-free conditions rsc.orgresearchgate.net
Oxidants Stoichiometric and often toxic oxidantsAir (aerobic oxidation) researchgate.net
Atom Economy Generally lowerHigher, with less waste generation rsc.org
Reaction Conditions Often harsh (e.g., high temperatures)Milder conditions (e.g., room temperature) researchgate.net
Feedstocks Petroleum-based starting materialsPotential for use of biomass-derived feedstocks and CO2 rsc.org

Integration of New Technologies in Isoquinoline Synthesis (e.g., Photoredox Catalysis, Flow Chemistry)

The integration of modern technologies is revolutionizing the synthesis of isoquinoline derivatives, offering enhanced efficiency, safety, and scalability. Photoredox catalysis and flow chemistry are at the forefront of this technological wave. rsc.org

Visible-light photoredox catalysis has emerged as a powerful tool for constructing isoquinoline frameworks under mild conditions. acs.org This technique allows for the generation of reactive radical intermediates that can participate in complex cyclization reactions to form the isoquinoline core. acs.org For example, photoredox catalysis has been successfully applied to the synthesis of isoquinoline-1,3-diones through a proton-coupled electron transfer (PCET) strategy. acs.org The merger of photoredox catalysis with other catalytic methods, such as asymmetric anion-binding catalysis, has enabled the enantioselective functionalization of tetrahydroisoquinoline derivatives. rsc.org

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, reaction control, and scalability. numberanalytics.com This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. The application of flow chemistry to isoquinoline synthesis is an active area of research, with the potential to transition laboratory-scale syntheses to industrial production more efficiently. numberanalytics.comresearchgate.net For instance, a continuous-flow strategy has been developed for the safe and rapid synthesis of 3-cyanoquinolines. acs.org

Theoretical and Computational Advances in Predicting Reactivity and Properties

Computational chemistry and theoretical modeling are becoming indispensable tools in the study of isoquinoline carboxylic acids. These methods allow for the prediction of molecular properties, reaction mechanisms, and biological activities, thereby guiding experimental work and accelerating the discovery process.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure and reactivity of isoquinoline derivatives. mdpi.com For example, Hückel π-electron densities have been used to predict the positional reactivity of isoquinoline in electrophilic substitution reactions, correctly identifying the most reactive positions. rsc.org This theoretical understanding can help in designing more selective and efficient synthetic routes.

Molecular docking and molecular dynamics simulations are powerful computational techniques for predicting the binding of isoquinoline derivatives to biological targets. nih.gov These methods have been used to investigate the potential of isoquinoline alkaloids as inhibitors of specific enzymes, providing insights into their mechanism of action at the molecular level. nih.gov For instance, computational studies have been conducted on isoquinoline alkaloids to assess their potential in treating conditions like polycystic ovarian syndrome by modeling their interaction with relevant receptors. nih.gov

Table 2: Applications of Computational Methods in Isoquinoline Research

Computational MethodApplicationExample
Density Functional Theory (DFT) Predicting reactivity, understanding electronic structure, and elucidating reaction mechanisms. mdpi.comCalculating Hückel π-electron densities to predict electrophilic substitution patterns in isoquinoline. rsc.org
Molecular Docking Predicting the binding orientation and affinity of a ligand to a biological target. nih.govDocking of isoquinoline alkaloids to receptors involved in polycystic ovarian syndrome. nih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of a ligand-receptor complex to assess binding stability. nih.govAnalyzing the stability of isoquinoline alkaloids within the active site of target proteins. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models to correlate chemical structure with biological activity.(Not directly found in provided search results, but a logical extension of computational methods)

Exploration of Novel Chemical Space within Isoquinoline Carboxylic Acids

The isoquinoline carboxylic acid scaffold serves as a versatile starting point for the exploration of novel chemical space in the quest for new therapeutic agents and functional materials. Researchers are actively synthesizing new derivatives and investigating their potential applications.

One avenue of exploration involves the synthesis of novel isoquinoline derivatives with diverse functional groups to screen for a wide range of biological activities. nih.govresearchgate.netmdpi.com For example, new isoquinoline compounds have been synthesized and evaluated for their antimicrobial and antitumor properties. nih.govresearchgate.net The development of new synthetic methodologies, such as multi-component reactions and cascade reactions, facilitates the rapid generation of libraries of diverse isoquinoline derivatives for high-throughput screening. nih.gov

Another exciting frontier is the incorporation of the isoquinoline carboxylic acid motif into more complex molecular architectures. For instance, researchers have synthesized covalent organic frameworks (COFs) linked by quinolinecarboxylic acids. mdpi.com These materials have potential applications in areas such as pollutant removal and catalysis. mdpi.com The ability to tune the properties of these materials by modifying the isoquinoline building block opens up a vast new area of chemical space to explore. The synthesis of tricyclic isoquinoline derivatives is another example of expanding the structural diversity of this class of compounds. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 3-Methylisoquinoline-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A multi-step approach is typically employed:
  • Cyclization : Start with a substituted benzaldehyde derivative and perform cyclocondensation using ammonium acetate to form the isoquinoline core .
  • Methylation : Introduce the methyl group at the 3-position via nucleophilic substitution or palladium-catalyzed coupling, ensuring inert conditions (e.g., argon atmosphere) to prevent oxidation .
  • Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., ethyl esters) using NaOH/EtOH under reflux, followed by acidification with HCl to precipitate the product .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity. Monitor yields via HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., DFT) to confirm methyl (δ ~2.5 ppm) and carboxylic acid (δ ~12 ppm) positions. Discrepancies in coupling constants may arise from solvent polarity; use DMSO-d₆ for enhanced resolution .
  • IR : Validate the carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O (1700 cm⁻¹). Inconsistent peaks may indicate hydration—dry samples under vacuum before analysis .
  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to assess purity. Adjust gradient elution to resolve co-eluting impurities .

Advanced Research Questions

Q. How does the 3-methyl substituent influence the coordination chemistry of this compound with transition metals?

  • Methodological Answer :
  • Steric Effects : The methyl group at the 3-position hinders planar coordination, favoring monodentate binding via the carboxylate oxygen rather than chelation. Compare with unsubstituted analogs using X-ray crystallography .
  • Metal Selectivity : Test coordination with Cu(II), Fe(III), and Zn(II) in aqueous/ethanol solutions. Monitor via UV-Vis (charge-transfer bands) and cyclic voltammetry. Methylation reduces electron density, weakening binding to hard Lewis acids like Fe(III) .
  • Applications : Design metal-organic frameworks (MOFs) by linking carboxylate groups to metal nodes (e.g., Zn₄O clusters). Optimize porosity by varying reaction temperature (80–120°C) .

Q. What strategies minimize side reactions during the functionalization of this compound for antimicrobial studies?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the carboxylic acid as a tert-butyl ester using Boc₂O/DMAP to prevent nucleophilic attack during amide coupling .
  • Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) to selectively functionalize the 8-position. Screen ligands (e.g., PPh₃ vs. XPhos) to suppress dimerization .
  • Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor kinetic products over thermodynamically stable byproducts. Monitor via TLC and quench reactions at 50% conversion .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or bioactivity data for derivatives of this compound?

  • Methodological Answer :
  • Crystallization Solvents : Melting points vary with recrystallization solvents (e.g., ethanol vs. acetonitrile). Standardize protocols using USP guidelines .
  • Bioactivity Assays : Address variability in MIC (Minimum Inhibitory Concentration) values by using reference strains (e.g., E. coli ATCC 25922) and consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .
  • Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for covariates like solvent polarity or incubation time .

Experimental Design Considerations

Q. What controls are essential when evaluating the enzyme inhibition potential of this compound derivatives?

  • Methodological Answer :
  • Positive/Negative Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and vehicle-only samples (DMSO <0.1%) .
  • Counter-Screens : Test against off-target enzymes (e.g., tyrosine kinases) to confirm selectivity. Use fluorescence polarization assays for high-throughput screening .
  • Dose-Response Curves : Generate IC₅₀ values with 8–12 concentration points (0.1–100 µM). Fit data using nonlinear regression (GraphPad Prism) and report 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.